molecular formula C15H21ClN2O B4606135 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4606135
M. Wt: 280.79 g/mol
InChI Key: OMCBACKBHVBTSJ-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a butanone moiety

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-3-15(19)18-10-8-17(9-11-18)12-13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCBACKBHVBTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(4-chlorobenzyl)piperazine, which is a key intermediate.

    Reaction Conditions: The intermediate is then reacted with butanone under controlled conditions to form the final product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. .

Chemical Reactions Analysis

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.

    Pathways Involved: It influences signaling pathways related to cellular metabolism, gene expression, and protein synthesis. .

Comparison with Similar Compounds

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-BUTANONE can be compared with other similar compounds to highlight its uniqueness:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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